molecular formula C19H31N5O2S B6905661 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide

Cat. No.: B6905661
M. Wt: 393.5 g/mol
InChI Key: LPVLGBSYGDRDSF-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide is a complex organic compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological and chemical properties

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2S/c1-19(2,3)17-21-22-18(27-17)20-15(25)13-23-10-7-14(8-11-23)12-24-9-5-4-6-16(24)26/h14H,4-13H2,1-3H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVLGBSYGDRDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CN2CCC(CC2)CN3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. The process may include:

  • Formation of 5-tert-butyl-1,3,4-thiadiazol-2-ylamine through cyclization reactions.

  • Subsequent reactions to introduce the piperidinylmethyl and acetamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions might involve hydrogen gas or metal hydrides.

  • Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, thiadiazole derivatives have shown potential as antimicrobial and antifungal agents. This compound could be studied for its biological activity against various pathogens.

Medicine: Thiadiazole derivatives have been explored for their medicinal properties, including antidiabetic, anticancer, and anti-inflammatory activities. This compound might be investigated for its therapeutic potential in treating various diseases.

Industry: In the industrial sector, thiadiazole derivatives are used in the production of corrosion inhibitors, pesticides, and other chemicals. This compound could be utilized in developing new industrial applications.

Mechanism of Action

The mechanism by which N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide exerts its effects would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to produce its biological effects. The pathways involved could include inhibition of specific biochemical processes or modulation of signaling pathways.

Comparison with Similar Compounds

  • Glybuzole: Another thiadiazole derivative used as an antidiabetic medication.

  • Tebuthiuron: A thiadiazole derivative used as a herbicide.

Uniqueness: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide is unique due to its specific structural features, such as the tert-butyl group and the piperidinylmethyl moiety. These features contribute to its distinct chemical and biological properties compared to other thiadiazole derivatives.

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